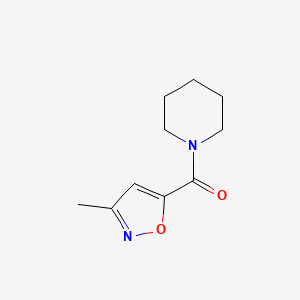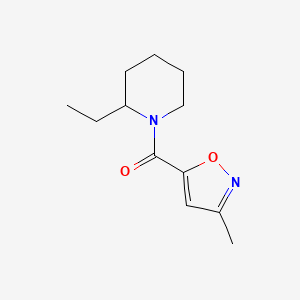![molecular formula C12H15NOS B7478328 N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. BTCP belongs to the class of benzo[b]thiophene derivatives, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mecanismo De Acción
The mechanism of action of BTCP is not fully understood. However, it has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity. BTCP may also act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to inhibit the release of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
BTCP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. In addition, BTCP has been shown to have a low potential for abuse and dependence, which makes it an attractive pharmacological tool for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTCP in lab experiments is its potent analgesic activity. BTCP has been shown to exhibit analgesic effects in animal models of acute and chronic pain, which makes it a valuable tool for pain management research. Another advantage of using BTCP is its low potential for abuse and dependence, which makes it a safer alternative to other opioids.
However, there are also some limitations to using BTCP in lab experiments. One of the main limitations is its lack of selectivity. BTCP has been shown to exhibit activity at both the mu-opioid receptor and dopamine D2 receptor, which makes it difficult to study the specific effects of each receptor. Another limitation is its relatively short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on BTCP. One direction is to study its potential use as a pharmacological tool for pain management in humans. Another direction is to study its potential use as an antipsychotic and anti-inflammatory agent. Further research is also needed to understand the specific mechanisms of action of BTCP at the mu-opioid receptor and dopamine D2 receptor. Additionally, future research could investigate the development of more selective derivatives of BTCP with improved pharmacological properties.
Métodos De Síntesis
The synthesis of BTCP involves the reaction of 2,3-dihydrothiophene with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of BTCP is relatively straightforward and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
BTCP has been extensively studied for its potential use as a pharmacological tool in various scientific research areas. One of the most significant applications of BTCP is in the field of pain management. BTCP has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity.
In addition to its analgesic effects, BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. It has been suggested that BTCP may act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-5-6-8)10-7-15-11-4-2-1-3-9(10)11/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXNNSZGSKBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)







![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)